4-Nitro-1-(4-nitrophenyl)pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research
Pyrazole derivatives have long captured the attention of chemists due to their versatile synthetic accessibility and wide-ranging applications. nih.govnih.gov The pyrazole ring system, an aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. youtube.com The presence of two nitrogen atoms in the ring imparts unique electronic properties and allows for diverse substitution patterns, leading to a vast library of compounds with tailored characteristics.
The inherent reactivity of the pyrazole nucleus allows for functionalization at various positions, making it a versatile building block in the synthesis of more complex molecules. nih.govslideshare.net The Knorr pyrazole synthesis, a classic reaction involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a fundamental method for constructing the pyrazole ring. youtube.com
The Role of Nitroaryl Moieties in Modulating Pyrazole Reactivity
The introduction of a nitroaryl group, particularly a nitrophenyl group, onto the pyrazole ring significantly influences its chemical and physical properties. The nitro group is a strong electron-withdrawing group, which can profoundly alter the electron density distribution within the pyrazole ring system. mdpi.commdpi.com This electronic modulation affects the reactivity of the pyrazole core towards both electrophilic and nucleophilic reagents. nih.govosti.gov
Specifically, the attachment of a nitrophenyl group to one of the pyrazole nitrogen atoms can impact the acidity of the remaining N-H proton (in N-unsubstituted pyrazoles) and influence the regioselectivity of subsequent reactions. nih.gov Furthermore, the presence of nitro groups can introduce new reactive sites for nucleophilic aromatic substitution on the phenyl ring itself. mdpi.com From a structural standpoint, the planarity and orientation of the nitrophenyl ring relative to the pyrazole ring are of interest in crystal engineering and understanding intermolecular interactions.
Contextualization of 4-Nitro-1-(4-nitrophenyl)pyrazole within Pyrazole Chemistry
Within the extensive family of pyrazole derivatives, this compound stands out as a molecule featuring two distinct nitro-functionalized moieties. The nitro group at the 4-position of the pyrazole ring and the nitro group at the 4-position of the N-phenyl substituent create a molecule with a unique electronic profile. The synthesis of such a dinitro compound can be conceptualized through several routes, including the direct nitration of a precursor pyrazole or the condensation of a suitably substituted hydrazine with a dicarbonyl compound. nih.gov A known method for preparing 1-phenyl-4-nitropyrazole involves the reaction of phenylhydrazine (B124118) with nitromalondialdehyde. google.com Analogously, the synthesis of this compound could potentially be achieved by reacting 4-nitrophenylhydrazine (B89600) with a nitrated 1,3-dicarbonyl compound.
The reactivity of this compound is expected to be dictated by the strong electron-withdrawing nature of both nitro groups. The pyrazole ring is anticipated to be relatively deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects. Conversely, the phenyl ring may be activated for nucleophilic aromatic substitution, and the nitro groups themselves could be susceptible to reduction.
Chemical and Physical Properties of this compound
The specific experimental data for this compound is not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds, a profile can be constructed.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₄O₄ | nih.gov |
| Molecular Weight | 234.17 g/mol | nih.gov |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | Inferred |
| Melting Point | Not reported, but related compounds like 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole have melting points in the range of 174-175 °C. uned.esacs.org | uned.esacs.org |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nitro groups, likely causing a downfield shift for the aromatic protons. For comparison, the ¹H NMR spectrum of the related compound 2-nitro-1-(4-nitrophenyl)ethanol shows signals for the nitrophenyl protons at approximately 7.63 and 8.25 ppm. rsc.org The ¹³C NMR spectrum would similarly display characteristic peaks for the carbon atoms of both rings, with the carbons attached to the nitro groups appearing at lower field. researchgate.net
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹. researchgate.net Other significant peaks would include those for C-H stretching of the aromatic rings and C=N stretching within the pyrazole ring.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro groups and cleavage of the bond between the pyrazole and phenyl rings.
Crystal Structure
While the specific crystal structure of this compound has not been reported, studies on similar molecules, such as 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provide insights into the potential solid-state conformation. nih.gov In this related structure, the pyrazole ring is not coplanar with the nitrophenyl ring, exhibiting a significant dihedral angle. nih.gov It is plausible that this compound would adopt a similar non-planar conformation to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52944-54-4 |
|---|---|
Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-nitro-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-6-9(5-10-11)13(16)17/h1-6H |
InChI Key |
FUCHUFPDHFDJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Established Synthetic Pathways for 4-Nitro-1-(4-nitrophenyl)pyrazole
The primary and most direct route to this compound involves the sequential nitration of 1-phenylpyrazole (B75819). This process is carefully controlled to achieve the desired dinitrated product. The orientation of the electrophilic substitution is highly dependent on the reaction conditions, particularly the acidity of the medium.
In the first step, the nitration of 1-phenylpyrazole with a mixture of nitric and sulfuric acids (mixed acids) at a controlled temperature leads to the preferential nitration of the phenyl ring at the para-position. This occurs because in a strongly acidic medium, the pyrazole (B372694) ring is protonated, forming a conjugate acid. This protonation deactivates the pyrazole ring towards electrophilic attack, thereby directing the incoming nitro group to the less deactivated phenyl ring.
The second nitration step involves the introduction of a nitro group at the 4-position of the pyrazole ring of the intermediate, 1-(4-nitrophenyl)pyrazole. This subsequent nitration occurs on the free base of the mono-nitrated intermediate, as the electron-withdrawing nitro group on the phenyl ring reduces the basicity of the pyrazole nitrogen atoms, making protonation less favorable. The 4-position of the pyrazole ring is the most susceptible to electrophilic attack in the neutral molecule.
| Step | Reactant | Reagents | Product | Key Observation |
| 1 | 1-Phenylpyrazole | Mixed Acids (HNO₃/H₂SO₄) | 1-(4-Nitrophenyl)pyrazole | Protonation of the pyrazole ring deactivates it, leading to nitration on the phenyl ring. |
| 2 | 1-(4-Nitrophenyl)pyrazole | Mixed Acids (HNO₃/H₂SO₄) | This compound | Nitration occurs on the less basic, unprotonated pyrazole ring at the 4-position. |
Synthesis of Nitro-Substituted N-Phenylpyrazole Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. The most critical intermediate is 1-(4-nitrophenyl)pyrazole. As mentioned, this is typically synthesized by the mono-nitration of 1-phenylpyrazole using mixed acids.
Another important precursor is 4-nitro-1-phenylpyrazole. This compound can be prepared by reacting phenylhydrazine (B124118) with nitromalonaldehyde. google.com Alternatively, selective nitration of 1-phenylpyrazole at the 4-position of the pyrazole ring can be achieved using nitric acid in acetic anhydride (B1165640) at low temperatures. researchgate.net This method avoids the initial nitration of the phenyl ring by employing a less acidic nitrating agent, where the pyrazole ring remains the more reactive site for electrophilic substitution.
The synthesis of these precursors is summarized in the table below:
| Precursor/Intermediate | Starting Material(s) | Reagents | Reference |
| 1-(4-Nitrophenyl)pyrazole | 1-Phenylpyrazole | HNO₃ / H₂SO₄ | researchgate.net |
| 4-Nitro-1-phenylpyrazole | 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | researchgate.net |
| 4-Nitro-1-phenylpyrazole | Phenylhydrazine, Nitromalonaldehyde | - | google.com |
| 1-(4-Nitrophenyl)pyrazole | 4-Nitroaniline | Diazotization followed by coupling with a suitable pyrazole precursor | researchgate.net |
Advanced Derivatization Reactions of Pyrazole Scaffolds Bearing Nitrophenyl Substituents
The presence of nitro groups and the inherent reactivity of the pyrazole ring in compounds like this compound open up avenues for a variety of derivatization reactions. These transformations are crucial for developing new molecules with potentially interesting chemical and physical properties.
Transformations of Azido (B1232118) and Nitro Groups in Pyrazole Systems
The azido and nitro functionalities on the pyrazole scaffold are versatile handles for further chemical modifications. The nitro group, being strongly electron-withdrawing, can be reduced to an amino group under various conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/HCl). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This transformation is fundamental as it converts a deactivating group into a strongly activating amino group, which can then be used for further functionalization.
The azido group can also be reduced to an amino group, for example, through catalytic hydrogenation or with reducing agents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). In a more unusual transformation, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid was found to result in an intramolecular redox reaction where the azido group is reduced to an amino group, and the adjacent methyl group is oxidized to an acetoxymethyl group, while the nitro group remains intact. preprints.orgpreprints.orgmdpi.com
| Transformation | Starting Material | Reagent(s)/Conditions | Product | Reference |
| Nitro Group Reduction | Aromatic Nitro Compound | H₂ / Pd/C or Sn/HCl | Aromatic Amine | masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |
| Azide (B81097) Group Reduction and Rearrangement | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic Acid, Heat | 5-Amino-3-(acetoxymethyl)-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | preprints.orgpreprints.orgmdpi.com |
Formation of Complex Pyrazole-Containing Heterocycles (e.g., Schiff Bases)
The amino group, obtained from the reduction of a nitro-substituted pyrazole, is a key functional group for the construction of more complex heterocyclic systems. A common and straightforward reaction is the condensation of the amino group with an aldehyde or ketone to form a Schiff base (an imine). For example, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction on a suitable pyrazole precursor. nih.gov These aldehydes can then be reacted with various primary amines to yield a wide array of Schiff bases. nih.govresearchgate.netresearchgate.net
The formation of Schiff bases from pyrazole derivatives is a well-established method for creating new compounds with potential applications in coordination chemistry and materials science. nih.govresearchgate.netresearchgate.net
| Reaction | Pyrazole Precursor | Amine/Carbonyl Compound | Product Type |
| Schiff Base Formation | 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Pyrazole-based Schiff Base |
| Schiff Base Formation | 4-Aminophenazone | Pyrazole-4-carbaldehyde | Pyrazole-containing Schiff Base |
| Schiff Base Formation | 4-(4-Aminophenyl)morpholine | Substituted Benzaldehydes | Morpholine and Pyrazole-containing Schiff Base |
Elucidation of Reaction Mechanisms and Transformation Pathways
Mechanistic Studies of Rearrangement Reactions in Nitrophenylpyrazoles
Recent investigations have unveiled unusual transformations of nitrophenylpyrazoles that proceed through transient, high-energy intermediates. These studies provide deep insights into the intrinsic reactivity of the pyrazole (B372694) nucleus when subjected to specific reaction conditions.
A key area of investigation has been the formation and subsequent reactivity of pyrazole nitrenes. The generation of a nitrene moiety on the pyrazole ring initiates a cascade of intricate molecular rearrangements. mdpi.compreprints.orgpreprints.org Unlike typical aromatic nitrenes, which often exist in a triplet ground state, computational studies suggest that the singlet state of pyrazole nitrene can be readily accessible and highly reactive. preprints.org
The formation of the pyrazole nitrene can lead to several competing reaction pathways. One such pathway involves the intramolecular attack of the nitrene on a neighboring nitro group, which can lead to the formation of fused bicyclic intermediates. mdpi.compreprints.org However, a more remarkable pathway is the fragmentation of the pyrazole ring itself, driven by the electron-deficient nature of the nitrene. mdpi.com
An exceptional transformation observed in nitrophenylpyrazole systems is the coarctate ring-opening and recyclization cascade. mdpi.compreprints.orgpreprints.org A coarctate reaction is a concerted process where two bonds are simultaneously formed and broken at a single atomic center. mdpi.com In the case of a pyrazole nitrene, this process leads to the fragmentation of the five-membered pyrazole ring into an ene-ene-yne moiety. mdpi.com This fragmentation is generally favorable for nitrenes as it leads to the formation of a stable nitrile functionality, which acts as an "energy sink". mdpi.com
Following the ring-opening, a recyclization process can occur. This recyclization is not a simple reformation of the original pyrazole ring but is often accompanied by other chemical transformations. In a particularly noteworthy example, the recyclization cascade of a nitrophenylpyrazole derivative resulted in a remote C-H functionalization, specifically the acetoxylation of a methyl group, and the concomitant reduction of the initial nitrene to an amino group. mdpi.com This entire process is a formal molecular comproportionation, occurring without the need for external oxidants or reductants. mdpi.com The mechanism is believed to proceed through a series of intermediates, with the final products being formed after a sequence of proton transfers and rearomatization steps. mdpi.compreprints.org
Investigation of Redox Chemistry in Nitroarylpyrazole Systems
The redox chemistry of nitroarylpyrazole systems is a critical aspect of their reactivity, influencing their transformation pathways and potential applications. The presence of two nitro groups in 4-nitro-1-(4-nitrophenyl)pyrazole suggests a rich redox behavior, although specific electrochemical studies on this compound are not extensively documented in publicly available literature.
The aforementioned rearrangement involving pyrazole nitrene formation is a prime example of an internal redox process. researchgate.net In this transformation, one part of the molecule is oxidized (a methyl group to an acetoxymethyl group) while another part is reduced (the nitrene to an amine), all within the same molecular framework and without external redox agents. mdpi.com This "redox-balanced" transformation highlights the intricate electronic interplay between the different functional groups within the molecule. researchgate.net
In a broader context, the electrochemical reduction of nitroaromatic compounds is a well-studied field. Generally, the nitro group undergoes reduction to a nitro radical anion in a primary step. mdpi.comresearchgate.netnih.govrsc.org This radical anion can then undergo further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino functionalities. The specific reduction pathway and the stability of the intermediates are highly dependent on factors such as the solvent, pH, and the nature of the electrode material. mdpi.com For instance, the electrochemical reduction of 4-nitrophenol (B140041) has been shown to be highly sensitive to these conditions, leading to different products. mdpi.com While direct cyclic voltammetry data for this compound is scarce, the known behavior of similar nitro-substituted heterocyclic compounds suggests that it would exhibit complex multi-electron reduction processes. The presence of two nitro groups would likely lead to multiple, closely spaced reduction peaks in a cyclic voltammogram.
Analysis of Specific Functionalization Reactions (e.g., C-H functionalization)
The direct functionalization of C-H bonds in the pyrazole ring of nitroarylpyrazoles represents a powerful and atom-economical strategy for the synthesis of complex derivatives. The presence of the nitro group significantly influences the reactivity and regioselectivity of these transformations.
Research has demonstrated that the C-H bonds of the pyrazole ring in 4-nitropyrazole derivatives can be selectively functionalized. The electron-withdrawing nature of the nitro group at the C4 position acidifies the proton at the C5 position, making it susceptible to deprotonation and subsequent functionalization. This has been exploited in palladium-catalyzed C-H arylation, allylation, and benzylation reactions.
For example, the palladium-catalyzed direct C-H arylation of 4-nitropyrazoles with aryl bromides has been achieved with high regioselectivity at the C5 position. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, a base, and a ligand. The scope of this reaction is broad, allowing for the introduction of various substituted aryl groups.
The following table summarizes the conditions for the palladium-catalyzed C-H arylation of a model 1-alkyl-4-nitropyrazole, demonstrating the feasibility of this transformation.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(dba)₂ | K₃PO₄ | Toluene | 100 | 82 |
This table is a representative example based on typical conditions reported for C-H functionalization of nitropyrazoles and does not represent data for this compound specifically.
Furthermore, it has been shown that after the C5 position is functionalized, it is possible to activate and functionalize the C-H bond at the C3 position, allowing for the synthesis of polysubstituted pyrazoles. These selective C-H functionalization methodologies provide a versatile toolkit for the late-stage modification of the pyrazole scaffold, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.
Advanced Spectroscopic and Crystallographic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds in solution. For 4-Nitro-1-(4-nitrophenyl)pyrazole, ¹H and ¹³C NMR spectroscopy would provide critical information for its structural assignment.
In a hypothetical ¹H NMR spectrum, the protons on the pyrazole (B372694) ring and the 4-nitrophenyl ring would exhibit distinct chemical shifts and coupling patterns. The two protons on the 4-nitrophenyl group would likely appear as a pair of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the strong electron-withdrawing nature of the nitro group. The protons on the pyrazoyl moiety would also present unique signals, their positions indicative of the electronic environment created by the adjacent nitrogen atoms and the nitro group substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole-H | - | - |
| Nitrophenyl-H | - | - |
| Pyrazole-C | - | - |
| Nitrophenyl-C | - | - |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule. For this compound, these methods would provide a characteristic "molecular fingerprint."
The IR spectrum would be expected to show strong absorption bands corresponding to the nitro groups. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ groups would be prominent. Additionally, characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and various bending vibrations would be observed.
Raman spectroscopy would provide complementary information. While the nitro group stretches are also Raman active, the aromatic ring vibrations often produce strong Raman signals, aiding in the confirmation of the pyrazole and phenyl structures.
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is based on typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| NO₂ | Asymmetric Stretching | 1550 - 1500 |
| NO₂ | Symmetric Stretching | 1350 - 1300 |
| C-N | Stretching | 1300 - 1200 |
Mass Spectrometry Techniques for Molecular Structure Verification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming the molecular formula C₉H₆N₄O₄.
The fragmentation pattern observed in the mass spectrum would offer further structural proof. Common fragmentation pathways could include the loss of the nitro groups (as NO₂ or NO), as well as cleavage of the bond between the pyrazole and nitrophenyl rings. The resulting fragment ions would be characteristic of the two main structural components of the molecule.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of a suitable crystal of this compound would provide a wealth of information.
Analysis of Molecular Conformation and Geometry
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table presents the type of data that would be obtained from an X-ray crystal structure analysis.)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Dihedral Angle (Pyrazole-Nitrophenyl) | Angle between the two ring planes (°) |
Investigation of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding)
The crystal packing, or how individual molecules are arranged in the crystal lattice, is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the nitro groups and aromatic protons are possible. Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings and the pyrazole rings of adjacent molecules would likely play a significant role in stabilizing the crystal structure. In similar reported structures, such as N1-4-nitrophenyl-2-pyrazolines, molecules often arrange into chains or sheets stabilized by these types of weak interactions. bldpharm.com
Computational and Theoretical Approaches to Nitrophenylpyrazole Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and inherent reactivity of molecules. While specific studies on 4-Nitro-1-(4-nitrophenyl)pyrazole are not readily found, research on analogous compounds, such as N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, utilizes these approaches. researchgate.net Such investigations typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps to identify reactive sites. For example, in related pyrazole (B372694) derivatives, the nitro group and the pyrazole ring are often key areas of electrophilic and nucleophilic character, respectively.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method for studying the energetics of chemical reactions and characterizing the structures of transition states. Although specific DFT studies on the reaction energetics of this compound are not available, research on other pyrazole derivatives demonstrates the utility of this approach. jcsp.org.pkkfupm.edu.sa DFT calculations can predict reaction pathways, activation energies, and the thermodynamic stability of reactants, intermediates, and products. For instance, studies on pyrazole-carboxamides have employed DFT at the B3LYP/6-31G* level to explore their electronic and charge transfer properties. jcsp.org.pk
Molecular Modeling and Simulation of Molecular Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into conformational changes, intermolecular interactions, and solvent effects. There is a lack of specific MD simulation studies for this compound in the available literature. However, MD simulations have been applied to other pyrazole derivatives to understand their interactions with biological targets, such as proteins and DNA. kfupm.edu.sa These simulations can reveal how the molecule binds to active sites and the nature of the forces involved.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. While computational spectroscopic data for this compound is not documented, the PubChem database does list experimental spectral information for the related compound 1-(4-nitrophenyl)-1H-pyrazole, including 13C NMR, GC-MS, and FTIR data. nih.gov Theoretical calculations on similar molecules, often using DFT and time-dependent DFT (TD-DFT), have been shown to accurately predict vibrational frequencies and electronic transitions, aiding in the interpretation of experimental spectra. jcsp.org.pk
Chemical Reactivity and Functional Diversification
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is inherently an electron-rich heterocyclic system, typically prone to electrophilic substitution at the C4-position. researchgate.net However, the presence of the C4-nitro group in the title compound deactivates this position towards further electrophilic attack. Conversely, the electron-deficient nature imparted by the nitro substituents makes the C3 and C5 positions susceptible to nucleophilic attack, especially if a suitable leaving group is present. researchgate.net
A key example of functionalization involves the nucleophilic substitution on related pyrazole systems. For instance, a chloro group at the C5 position of a 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole derivative can be readily displaced by a nucleophile such as sodium azide (B81097). This reaction proceeds efficiently, highlighting the susceptibility of the C5 position to nucleophilic attack.
Table 1: Nucleophilic Substitution on a Related Pyrazole Derivative
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|
This table illustrates a representative nucleophilic substitution reaction, demonstrating the facile displacement of a C5-chloro group.
Furthermore, research has shown that even the C-H bond at the C5 position can be functionalized. Direct C-H arylselenation of 4-nitro-pyrazoles has been achieved using elemental selenium and aryl iodides in a copper-catalyzed reaction. This method provides a pathway to unsymmetrical heteroaryl selenides, showcasing an advanced strategy for C-H activation and functionalization on the deactivated pyrazole core.
Reactions Involving the Nitro Groups on Both Phenyl and Pyrazole Rings
The two nitro groups are the most reactive functionalities on the 4-Nitro-1-(4-nitrophenyl)pyrazole scaffold and are key to its synthetic utility. The reduction of nitroarenes to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. sci-hub.st This conversion can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) or chemical reductants like iron in acidic media, tin(II) chloride, or sodium hydrosulfite. bohrium.comwikipedia.org
The reduction of one or both nitro groups in this compound opens up a vast potential for diversification. The resulting amino groups are versatile handles for a multitude of subsequent reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -X).
Selective reduction of one nitro group over the other presents a significant synthetic challenge, often dependent on the specific reagents and conditions employed. For instance, the nitro group on the phenyl ring is generally more susceptible to reduction than the one on the pyrazole ring, although achieving high selectivity can be complex. The synthesis of compounds like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile demonstrates that pyrazoles bearing both amino and nitro functionalities are synthetically accessible, paving the way for differentiated chemistry at the two sites. nih.gov
Strategies for Modifying the N-Phenyl Moiety
De Novo Synthesis: The most straightforward approach is to utilize a different substituted phenylhydrazine (B124118) during the initial pyrazole synthesis. The classical Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. By starting with various electronically and sterically diverse phenylhydrazines (e.g., bearing methoxy, chloro, or methyl substituents), a library of N-aryl pyrazoles can be generated. nih.gov
Post-Synthetic Modification: The N-(4-nitrophenyl) group of the title compound can be chemically altered. As discussed previously, the reduction of the para-nitro group to an amine is a key transformation. researchgate.net This 4-amino-phenyl pyrazole derivative can then undergo further reactions specific to aromatic amines, allowing for the introduction of new functional groups and the construction of more elaborate structures directly on the N-phenyl ring.
Synthesis of Novel Pyrazole Conjugates and Architectures
The functionalized this compound core serves as an excellent platform for building larger, conjugated systems and complex molecular architectures. The strategic introduction of reactive handles, as detailed in the sections above, enables the covalent linking of this pyrazole unit to other molecular fragments.
For example, the azide functionality, introduced via nucleophilic substitution at the C5-position, is a highly versatile group. It can participate in "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to link the pyrazole to molecules containing an alkyne. Additionally, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo various intramolecular cyclization or rearrangement reactions to form fused heterocyclic systems.
Furthermore, the amino groups generated from the reduction of the nitro moieties are ideal for forming conjugates. They can be condensed with aldehydes to form Schiff bases or coupled with carboxylic acids (present on another molecule) using standard peptide coupling reagents to create amide-linked conjugates. Research has demonstrated the synthesis of pyrazole derivatives conjugated with other heterocyclic systems, such as furan, leading to extended π-systems with potentially novel electronic and photophysical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-nitro-1-(4-nitrophenyl)pyrazole, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Cyclocondensation : React 3-(4-nitrophenyl)-3-oxopropanenitrile with hydrazine derivatives in ethanol under reflux (8–12 hours). Monitor via TLC and purify via recrystallization (ethanol) .
- Functionalization : Post-cyclization, introduce nitro groups via nitration (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Confirm regioselectivity via ¹H NMR .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., ethanol vs. DMF), reaction time, and temperature. Characterize intermediates via IR spectroscopy to track nitro-group incorporation .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆). Key signals: pyrazole ring protons (δ 5.5–6.5 ppm), nitro-phenyl aromatic protons (δ 7.8–8.3 ppm) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs. Refinement parameters (R₁ < 0.05) ensure accuracy. Intramolecular H-bonding (e.g., C–H···O) stabilizes planar pyrazole-nitrophenyl conformation .
- Mass Spectrometry : Confirm molecular ion ([M⁺]) with HRMS. Fragmentation patterns (e.g., loss of NO₂) validate nitro-group placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic potential)?
- Methodology :
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) under uniform conditions (e.g., 48-hour exposure, 10% FBS). Control for nitro-reductase activity, which may alter metabolite toxicity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate electronic effects. Test in enzymatic assays (e.g., COX-2 inhibition) .
- Meta-Analysis : Use computational tools (e.g., RevMan) to aggregate data from preclinical studies, adjusting for variables like dosing regimens .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodology :
- Kinetic Studies : Perform Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive). Use recombinant enzymes (e.g., CYP450 isoforms) to assess binding affinity (Kᵢ) .
- Molecular Docking : Model ligand-enzyme interactions (AutoDock Vina). Prioritize binding poses with nitro groups forming H-bonds to catalytic residues (e.g., Ser530 in COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced pharmacokinetics?
- Methodology :
- ADMET Prediction : Use SwissADME to predict logP (target: 2–3), BBB permeability, and CYP inhibition. Prioritize derivatives with reduced nitro-group toxicity .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) linking substituents (e.g., methyl, halogen) to bioavailability. Validate with in vitro Caco-2 permeability assays .
- MD Simulations : Simulate solvation dynamics (GROMACS) to assess stability in physiological media. Identify metabolically labile sites (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
